Molecular Weight Differentiation of CAS 1114886-13-3 Against 4-Methoxy and 3,4-Dimethoxy Benzoyl Analogs
Compared with the 4-methoxyphenyl analog CAS 1114850-64-4 and the 3,4-dimethoxyphenyl analog CAS 1114853-26-7, CAS 1114886-13-3 possesses the lowest molecular weight (421.47 vs. 451.49 and 481.52 g/mol, respectively) and the fewest hydrogen bond acceptors (6 vs. 7 and 8) [1]. This translates to greater compliance with oral drug-likeness guidelines: CAS 1114886-13-3 falls under the Lipinski MW cutoff of 500 Da with a margin of 78.5 Da, whereas the 3,4-dimethoxy analog approaches the threshold with a margin of only 18.5 Da [1]. In fragment-based and ligand-efficiency-driven programs, lower MW with preserved scaffold integrity is a selection advantage [2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count (drug-likeness compliance) |
|---|---|
| Target Compound Data | MW = 421.47 g/mol, HBA = 6, XLogP3 = 4.1, TPSA = 81.3 Ų |
| Comparator Or Baseline | 4-Methoxy analog (CAS 1114850-64-4): MW = 451.49 g/mol, HBA = 7; 3,4-Dimethoxy analog (CAS 1114853-26-7): MW = 481.52 g/mol, HBA = 8 |
| Quantified Difference | MW advantage of 30.0 g/mol vs. 4-methoxy analog and 60.1 g/mol vs. 3,4-dimethoxy analog; HBA reduction of 1 and 2 units, respectively |
| Conditions | Calculated physicochemical properties; standard drug-likeness filter (Lipinski Rule of Five) |
Why This Matters
For procurement supporting lead optimization, CAS 1114886-13-3 provides the unsubstituted benzoyl baseline requiring no MW or hydrogen-bonding penalty for aromatic ring functionalization.
- [1] Kuujia.com. CAS 1114886-13-3: 2-Benzoyl-4-(3,5-dimethoxyphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione – Chemical and Physical Properties. Accessed 2026. View Source
- [2] Lipinski, C.A., Lombardo, F., Dominy, B.W., Feeney, P.J. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
